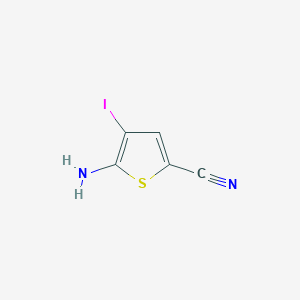

5-Amino-4-iodothiophene-2-carbonitrile

Description

Significance of the Thiophene (B33073) Nucleus in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a single sulfur atom, holds a position of prominence in the field of heterocyclic chemistry. smolecule.combldpharm.com Its structure, with the formula C₄H₄S, is analogous to benzene (B151609), and it exhibits a similar aromatic character, which is evident from its participation in extensive substitution reactions. smolecule.combldpharm.com The sulfur atom's lone pair electrons are delocalized into the π-electron system, contributing to its aromaticity, though it is considered less aromatic than benzene. bldpharm.com This unique electronic configuration makes the thiophene ring a privileged scaffold in chemical synthesis. It can act as a bioisostere for a benzene ring, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity. smolecule.combldpharm.com This principle has been a cornerstone in the development of numerous pharmaceutical agents. The stability of the ring, combined with its susceptibility to controlled functionalization at various positions, makes it an invaluable core for constructing complex molecular architectures.

Interdisciplinary Relevance of Thiophene Derivatives in Modern Chemical Sciences

The thiophene moiety is not confined to a single scientific domain; its derivatives are integral to numerous interdisciplinary fields. In medicinal chemistry, thiophene-based compounds have been developed as antiviral, antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents. researchgate.net Marketed drugs such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine (B1677200) feature a thiophene ring, underscoring its therapeutic importance. echemi.com Beyond pharmaceuticals, thiophene derivatives are at the forefront of materials science. They are crucial building blocks for conducting polymers, such as polythiophenes, which are essential components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. cymitquimica.com The ability to tune the electronic properties of these materials through substitution on the thiophene ring allows for the development of advanced functional materials. cymitquimica.com This broad applicability in drug discovery, agrochemicals, and electronic materials highlights the versatile and enduring relevance of thiophene chemistry. echemi.comcymitquimica.com

Specific Focus on 5-Amino-4-iodothiophene-2-carbonitrile as a Multifunctional Scaffold

Within the vast family of thiophene derivatives, this compound stands out as a particularly interesting multifunctional scaffold. Its structure combines three distinct and reactive functional groups on the thiophene nucleus: an amino (-NH₂) group, an iodo (-I) group, and a nitrile (-CN) group.

Amino Group: The primary amine at the C5 position is a powerful electron-donating group and a versatile synthetic handle for reactions such as acylation, alkylation, and diazotization, allowing for the introduction of a wide array of other functionalities.

Iodo Group: The iodine atom at the C4 position is a key feature. Halogens, particularly iodine, are excellent leaving groups in modern cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct pathway to complex, polycyclic, and conjugated systems.

Nitrile Group: The carbonitrile at the C2 position is a strong electron-withdrawing group that can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, further expanding the synthetic possibilities.

This strategic arrangement of an electron-donating group, an electron-withdrawing group, and a site for cross-coupling makes this compound a highly valuable, albeit under-researched, building block for the synthesis of complex target molecules in medicinal chemistry and materials science.

Overview of Research Scope and Methodological Approach

The scientific literature contains extensive information on the synthesis and application of various aminothiophenes and iodothiophenes. However, specific research focused exclusively on this compound is limited. Therefore, this article adopts a methodological approach that involves a comprehensive review of the established chemistry of its parent structures, namely 5-Aminothiophene-2-carbonitrile and various iodinated thiophenes. By analyzing the known reactivity and synthetic utility of these related compounds, this article will project the potential synthetic routes to, and applications for, this compound. This approach allows for a scientifically grounded discussion of the compound's potential, while clearly acknowledging the current gaps in direct experimental data.

Due to the limited availability of published data for the title compound, this article also presents data for its immediate precursors to provide context for its chemical properties.

Data Table for this compound and Related Precursors

| Property | This compound | 5-Aminothiophene-2-carbonitrile | 5-Iodothiophene-2-carbonitrile |

| CAS Number | Not Available | 52532-63-5 sigmaaldrich.com | 18945-81-8 echemi.com |

| Molecular Formula | C₅H₃IN₂S | C₅H₄N₂S sigmaaldrich.com | C₅H₂INS echemi.com |

| Molecular Weight | 250.06 g/mol | 124.16 g/mol sigmaaldrich.com | 235.05 g/mol echemi.com |

| Boiling Point | Not Available | 312.1±22.0 °C (Predicted) | 262.9±23.0 °C (Predicted) |

| Density | Not Available | 1.33±0.1 g/cm³ (Predicted) | 2.14±0.1 g/cm³ (Predicted) |

Note: Predicted values are based on computational models and are provided for estimation purposes where experimental data is unavailable.

A plausible synthetic route to this compound involves the direct electrophilic iodination of 5-Aminothiophene-2-carbonitrile. Methods for the iodination of thiophene derivatives using reagents like N-iodosuccinimide (NIS) activated by an acid catalyst are well-established and could likely be applied to this substrate. researchgate.net The electron-donating amino group at the C5 position would activate the thiophene ring towards electrophilic substitution, directing the iodine to the adjacent C4 position.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-iodothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYADFBBDACGTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1I)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 4 Iodothiophene 2 Carbonitrile and Analogous Structures

Classical and Contemporary Approaches to Thiophene (B33073) Ring Synthesis

The synthesis of substituted thiophenes has been a subject of extensive research, leading to the development of numerous effective methods. nih.gov These approaches can be broadly categorized into condensation reactions that build the ring from acyclic precursors and the functionalization of a pre-existing thiophene core. nih.gov Innovative strategies often focus on the regioselective synthesis from acyclic precursors through the heterocyclization of functionalized alkynes, offering a direct and atom-economical route to these important heterocycles. nih.gov

Gewald Reaction and its Adaptations for 2-Aminothiophenes

The Gewald reaction stands as a cornerstone in the synthesis of 2-aminothiophenes. wikipedia.orgnih.gov This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.org The versatility and operational simplicity of the Gewald reaction have made it a widely adopted method in both academic and industrial settings. researchgate.netarkat-usa.org

The mechanism of the Gewald reaction, though not fully elucidated for many years, is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. wikipedia.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product. wikipedia.org

Several variations of the Gewald reaction have been developed to accommodate a wider range of substrates and to improve reaction efficiency. arkat-usa.org These adaptations often involve the use of different bases, solvents, or reaction conditions, such as microwave irradiation, which can lead to higher yields and shorter reaction times. wikipedia.org One notable variation involves a two-step procedure where the α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation, followed by a base-promoted reaction with sulfur. arkat-usa.org

| Reagent 1 | Reagent 2 | Sulfur Source | Base | Product | Yield (%) |

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., morpholine, triethylamine) | 2-Aminothiophene | Varies |

| α-Sulfanylketone | α-Activated Acetonitrile | - | Piperidine/Triethylamine | 2-Aminothiophene | 35-80 |

| 1,4-Dithiane-2,5-diol | α-Activated Acetonitrile | - | Stoichiometric Amine | 2-Aminothiophene | Varies |

This table presents generalized data for Gewald-type reactions.

The Gewald reaction is a prime example of a multi-component reaction (MCR), which are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants. nih.gov MCRs are advantageous for creating molecular diversity and complexity in a streamlined fashion. nih.gov Several MCRs have been developed for the synthesis of thiophene carbonitriles, often leveraging the core principles of the Gewald reaction. researchgate.net These one-pot syntheses are highly sought after for their atom economy and reduction of waste from intermediate purification steps. nih.gov

Cyclization Reactions of Sulfur-Containing Precursors

Beyond condensation reactions, the cyclization of acyclic precursors containing a sulfur atom is a powerful strategy for constructing the thiophene ring. These methods offer a high degree of control over the substitution pattern of the final product.

Transition metal-catalyzed reactions have emerged as a significant tool in modern organic synthesis, and their application in the formation of heterocyclic rings is well-documented. thieme.com Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur-containing nucleophilic group provides a regioselective and atom-economical pathway to substituted thiophenes. nih.gov Various metals, including palladium and copper, have been shown to effectively catalyze these transformations. mdpi.com For instance, the PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols leads to the formation of substituted thiophenes. nih.gov

| Catalyst System | Substrate | Product |

| PdI₂/KI | (Z)-2-en-4-yne-1-thiol | Substituted Thiophene |

| CuX₂ (X = Cl, Br) | (Z)-1-en-3-ynyl(butyl)sulfane | 3-Halothiophene |

This table illustrates examples of metal-catalyzed thiophene synthesis.

For the specific synthesis of iodinated thiophenes, such as 5-Amino-4-iodothiophene-2-carbonitrile, iodocyclization reactions are particularly relevant. nih.gov This methodology allows for the direct incorporation of an iodine atom onto the thiophene ring during its formation. The iodocyclization of suitably functionalized alkynes is a powerful tool for preparing iodine-containing heterocycles from readily available starting materials. nih.gov These reactions are typically carried out in the presence of a base to neutralize the acid generated during the process. nih.gov For example, the 5-endo-dig iodocyclization of 1-mercapto-3-yn-2-ols is a viable route to 3-iodothiophenes. nih.gov Similarly, 1-(1,3-dithian-2-yl)propargylamines can undergo iodocyclization to afford tetrasubstituted 3-amino-4-iodothiophenes. researchgate.net

| Substrate | Reagent | Product |

| 1-Mercapto-3-yn-2-ol | I₂ | 3-Iodothiophene |

| (Z)-1-en-3-ynyl(butyl)sulfane | I₂ | 3-Iodothiophene |

| 1-(1,3-Dithian-2-yl)propargylamine | I₂ | 3-Amino-4-iodothiophene |

This table provides examples of iodocyclization reactions for the synthesis of iodinated thiophenes.

Targeted Synthesis of the this compound Core

The construction of the this compound scaffold necessitates precise methods for introducing each functional group onto the thiophene ring.

Introduction of Amino and Nitrile Functionalities onto Thiophene Scaffolds

The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base. This approach allows for the direct formation of 2-amino-3-cyanothiophene derivatives. tandfonline.comnih.govsciforum.net For instance, the reaction of α-(thiocyanatomethyl) benzylidenemalononitrile can be cyclized under acidic conditions to yield 2-amino-4-phenylthiophene-3-carbonitrile. tandfonline.com

Alternative strategies involve the modification of pre-existing thiophene cores. For example, a 2-aminothiophene can be synthesized from a dihydrothiophene intermediate. One such method involves the Michael-type addition of cyanothioacetamide to α-bromochalcones followed by intramolecular cyclization. nih.gov

Regioselective Iodination Strategies on Thiophene Rings

The introduction of an iodine atom at a specific position on the thiophene ring is crucial for the synthesis of this compound. The electronic properties of the substituents already present on the ring direct the position of iodination. Generally, the α-positions (2 and 5) of the thiophene ring are more reactive towards electrophilic substitution than the β-positions (3 and 4).

Common iodinating agents include N-iodosuccinimide (NIS) and molecular iodine. The regioselectivity of the reaction can be controlled by the choice of solvent, temperature, and activating agents. For example, the iodination of thiophene and its derivatives can be efficiently achieved using NIS activated with 4-toluenesulfonic acid in ethanol, often yielding pure products without the need for further purification. thieme-connect.comresearchgate.net Zeolites have also been explored as catalysts for the direct iodination of thiophenes, offering a potentially greener methodology. ic.ac.uk In some cases, iodocyclization can be employed to construct an iodinated thiophene-fused ring system. ntnu.edu.tw

Orthogonal Functional Group Protection and Deprotection in Synthetic Sequences

In multi-step syntheses involving sensitive functional groups, the use of protecting groups is essential. Orthogonal protecting groups are particularly valuable as they can be removed under different conditions, allowing for selective deprotection of one functional group while others remain intact. neliti.com

For the synthesis of this compound, the amino group is often protected to prevent unwanted side reactions during subsequent steps, such as iodination or cross-coupling reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). A Boc group is typically removed under acidic conditions, while an Fmoc group is cleaved by a base like piperidine. neliti.com For instance, in the synthesis of certain thiophene derivatives, the amino group can be masked by reaction with acetyl chloride. nih.gov This orthogonal strategy allows for the manipulation of other parts of the molecule without affecting the protected amine.

Advanced Synthetic Techniques for Analogous Thiophene Derivatives

The functionalized thiophene core can be further elaborated using modern synthetic methods to create a diverse range of analogs.

Palladium-Catalyzed Cross-Coupling Reactions Involving Halothiophenes (e.g., Sonogashira, Negishi)

Halogenated thiophenes, particularly iodothiophenes, are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.orglibretexts.orgwikipedia.org

The Sonogashira coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov Iodothiophenes are highly reactive in this transformation, allowing for the synthesis of various alkynylthiophenes under mild conditions. nih.govresearchgate.net The reaction can even be performed in water, offering a more environmentally friendly approach. nih.gov

Table 1: Examples of Sonogashira Coupling with Iodothiophenes

| Iodothiophene Substrate | Alkyne Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd/C-CuI-PPh3 | 4-(Phenylethynyl)toluene | rsc.org |

| Iodobenzene | Phenylacetylene | Dipyrimidyl-palladium complex | Diphenylacetylene | wikipedia.org |

The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is also typically catalyzed by palladium or nickel complexes. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com This makes it a versatile tool for introducing a wide range of alkyl, aryl, and vinyl groups onto a thiophene ring. commonorganicchemistry.com

Table 2: Key Features of Negishi Coupling

| Feature | Description | Reference |

|---|---|---|

| Reactants | Organozinc compound and an organic halide (or triflate) | wikipedia.org |

| Catalyst | Palladium(0) or Nickel complexes | wikipedia.org |

| Bond Formation | Carbon-carbon bonds (sp³, sp², sp) | wikipedia.org |

| Advantages | High yield, high functional group tolerance | wikipedia.org |

Direct C-H Bond Functionalization for Arylation and Alkylation of Thiophenes

Direct C-H bond functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. mdpi.com This approach allows for the direct formation of C-C or C-heteroatom bonds by activating a C-H bond.

Palladium catalysts are often employed for the direct arylation of thiophenes. organic-chemistry.orgacs.org The regioselectivity of the reaction can be controlled by the choice of catalyst, ligand, and reaction conditions. For example, while the α-position of thiophene is generally more reactive, specific catalytic systems have been developed to achieve β-selective arylation. nih.govelsevierpure.com This method can tolerate a variety of functional groups on both the thiophene and the aryl halide coupling partner. organic-chemistry.orgacs.org

Table 3: Regioselective Direct C-H Arylation of Thiophenes

| Position | Catalyst System Example | Reference |

|---|---|---|

| α-position (C2/C5) | Bis(alkoxo)palladium complex | organic-chemistry.orgacs.org |

| β-position (C3/C4) | PdCl(2)(MeCN)(2) with CuCl(2) | nih.gov |

| β-position (C3/C4) | PdCl2/P{OCH(CF3)2}3/Ag2CO3 | elsevierpure.com |

Aminocarbonylation of Iodothiophene Derivatives

Palladium-catalyzed aminocarbonylation represents a powerful method for the direct conversion of iodo-heteroaromatic compounds, including iodothiophene derivatives, into their corresponding carboxamides. This transformation involves the reaction of an aryl or heteroaryl iodide with carbon monoxide and an amine nucleophile in the presence of a palladium catalyst system. The reaction is a significant tool for introducing amide functionalities, which are prevalent in many biologically active molecules and functional materials.

The outcome of the aminocarbonylation of iodothiophenes can be precisely controlled by tuning the reaction conditions, particularly the carbon monoxide (CO) pressure and the choice of ligands. Research on substrates like 2-iodothiophene has demonstrated that these parameters dictate whether the reaction proceeds via a single or double insertion of carbon monoxide, leading to the formation of either simple carboxamides or α-ketoamides (glyoxylamides), respectively semanticscholar.org.

Detailed studies on 2-iodothiophene revealed that when using amino acid esters as the amine nucleophile under atmospheric pressure of CO, virtually no conversion to the desired product occurs. However, increasing the CO pressure facilitates a double carbon monoxide insertion, yielding various ketocarboxamides in good yields semanticscholar.org. This selectivity is crucial, as it allows for the targeted synthesis of two distinct classes of compounds from the same set of precursors. The general catalytic cycle involves the oxidative addition of the iodothiophene to a Pd(0) complex, followed by CO insertion into the palladium-carbon bond, and subsequent nucleophilic attack by the amine to yield the final product after reductive elimination. Under higher CO pressures, a second CO insertion can occur before the final reductive elimination step.

The choice of ligand coordinated to the palladium center also plays a pivotal role in directing the chemoselectivity of the reaction. For instance, in reactions with other iodo-heterocycles, monodentate phosphine ligands like triphenylphosphine (PPh3) have been associated with the formation of α-ketoamides under elevated CO pressure. In contrast, the use of bidentate ligands, such as XantPhos, can favor the exclusive formation of the monocarbonylated product (the simple amide) even under atmospheric pressure, achieving high conversion rates researchgate.net.

Furthermore, the electronic properties of the substituents on the iodothiophene ring can influence the reaction rate. Studies on various iodoarenes have shown that electron-withdrawing groups (EWGs), such as a nitrile group, tend to increase the rate of the aminocarbonylation reaction nih.gov. This suggests that substrates like 4-iodothiophene-2-carbonitrile derivatives would be highly reactive under these conditions, facilitating the synthesis of the corresponding 4-iodothiophene-2-carboxamides.

The table below summarizes findings from the aminocarbonylation of 2-iodothiophene and an analogous iodo-dinitrile compound, illustrating the influence of reaction parameters on product distribution.

| Iodo-Substrate | Catalyst System | N-Nucleophile | CO Pressure | Primary Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Iodothiophene | Pd(0)/PPh3 | Amino acid esters | Atmospheric (1 bar) | No Conversion | ~0% | semanticscholar.org |

| 2-Iodothiophene | Pd(0)/PPh3 | Amino acid esters | High Pressure | Ketocarboxamides | Good | semanticscholar.org |

| 4-Iodophthalonitrile | Pd(OAc)2/XantPhos | Various amines | 10 bar | Carboxamides | Up to 98% | researchgate.net |

Reactivity and Derivatization Strategies of 5 Amino 4 Iodothiophene 2 Carbonitrile

Reactions Involving the Amino Group (-NH2)

The primary amino group at the C5 position of the thiophene (B33073) ring is a potent nucleophile and a versatile functional group for a variety of chemical transformations. Its reactivity is central to the synthesis of a wide array of derivatives, including amides, azo compounds, and condensation products.

The lone pair of electrons on the nitrogen atom of the amino group allows it to readily participate in nucleophilic reactions. One of the most fundamental transformations is the formation of amide bonds, which are prevalent in a vast range of biologically important molecules. umich.edunih.gov This reaction typically involves the acylation of the amino group by reacting it with an activated carboxylic acid derivative.

Common methods for amide bond formation from 5-Amino-4-iodothiophene-2-carbonitrile include:

Reaction with Acyl Halides or Anhydrides: In this direct approach, the amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride, leading to the formation of the corresponding N-acylated thiophene and a byproduct (e.g., HCl or a carboxylic acid).

Coupling with Carboxylic Acids: In the presence of a coupling reagent (such as carbodiimides), carboxylic acids can be activated in situ to facilitate nucleophilic attack by the amino group. umich.edu

Reaction with Thioacids: Thioacid or thioester derivatives can also serve as starting materials for amide formation, sometimes mediated by reactive S-nitroso thioacid intermediates under mild conditions. nih.gov

These reactions provide a robust platform for introducing a wide variety of substituents onto the thiophene core via the nitrogen atom.

Table 1: Examples of Amide Formation Reactions

| Acylating Agent | Product Structure | Product Name |

|---|---|---|

| Acetyl Chloride | N-(4-iodo-5-cyanothiophen-2-yl)acetamide | |

| Benzoyl Chloride | N-(4-iodo-5-cyanothiophen-2-yl)benzamide |

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This process, known as diazotization, is typically carried out by treating the amine with a source of nitrous acid, such as sodium nitrite (NaNO2) in a strong mineral acid (e.g., HCl), or with nitrosylsulfuric acid in an organic solvent. google.com

The resulting thiophene diazonium salt is an electrophile that can readily react with electron-rich aromatic compounds (coupling components), such as phenols, anilines, or other aminothiophenes, in an electrophilic aromatic substitution reaction. sapub.org This sequence yields highly colored azo compounds, which form the basis of many synthetic dyes. sapub.org The properties of the final azo-derivative can be tuned by the choice of the coupling partner.

Table 2: Formation of Azo-Derivatives

| Coupling Partner | Product Structure | Class of Azo-Derivative |

|---|---|---|

| Phenol | Hydroxy-Azo Compound | |

| Aniline | Amino-Azo Compound |

The amino group can undergo condensation reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones. This reaction results in the formation of an imine (or Schiff base), characterized by a carbon-nitrogen double bond. The reaction is typically reversible and is often facilitated by acid catalysis and the removal of water to drive the equilibrium toward the product. This transformation is a key method for constructing more complex heterocyclic systems or for introducing new functionalities.

Table 3: Examples of Condensation Reactions

| Electrophile | Product Structure | Product Type |

|---|---|---|

| Benzaldehyde | Imine (Schiff Base) | |

| Acetone | Imine (Schiff Base) |

Transformations of the Iodide Moiety (-I)

The carbon-iodine bond at the C4 position is a key site for derivatization, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are among the most reactive organic halides in many important classes of reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for constructing complex molecular architectures. thermofisher.comresearchgate.net The iodide substituent makes this compound an excellent substrate for palladium-catalyzed reactions. researchgate.net The general catalytic cycle for these reactions involves oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a direct method for vinylation of the thiophene ring. researchgate.netprinceton.edu

Suzuki Reaction: In this widely used reaction, the aryl iodide is coupled with an organoboron compound, typically a boronic acid or ester, in the presence of a base. It is a robust method for forming biaryl structures.

Stille Reaction: This reaction involves the coupling of the aryl iodide with an organostannane (organotin) compound. wikipedia.org It is known for its tolerance of a wide range of functional groups. wikipedia.org

Table 4: Overview of Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Product | General Conditions |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Vinylated Thiophene | Pd catalyst (e.g., Pd(OAc)2), base, phosphine ligand |

| Suzuki Reaction | Boronic Acid (e.g., Phenylboronic acid) | Arylated Thiophene | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3) |

| Stille Reaction | Organostannane (e.g., Tributyl(vinyl)stannane) | Substituted Thiophene | Pd catalyst (e.g., Pd(PPh3)4), ligand |

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org The carbon-iodine bond is particularly susceptible to this transformation, reacting more readily than the corresponding bromide or chloride. wikipedia.org Treatment of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium), typically at very low temperatures (-78 °C or below), results in the rapid exchange of the iodine atom for a lithium atom. tcnj.eduharvard.edu

This process generates a highly reactive organolithium intermediate, which is a potent nucleophile and strong base. This intermediate can then be "quenched" by adding a suitable electrophile, allowing for the introduction of a diverse array of functional groups at the C4 position. This two-step sequence provides a powerful method for targeted functionalization of the thiophene ring.

Table 5: Halogen-Metal Exchange and Electrophilic Quenching

| Step 1: Exchange Reagent | Step 2: Quenching Electrophile | Product Structure | Introduced Group |

|---|---|---|---|

| n-Butyllithium | Water (H2O) | -H (Deiodination) | |

| n-Butyllithium | Carbon Dioxide (CO2) | -COOH (Carboxylation) | |

| n-Butyllithium | Formaldehyde (CH2O) | -CH2OH (Hydroxymethylation) |

Substitution Reactions with Diverse Nucleophiles

The iodine atom at the C4 position of the thiophene ring is a proficient leaving group, making the molecule susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces the iodide ion. The viability of SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. wikipedia.orgyoutube.com In this compound, the nitrile group (-CN) at the C2 position acts as an electron-withdrawing group, thereby activating the ring for nucleophilic attack.

Aromatic rings typically undergo nucleophilic substitution through several mechanisms, with the addition-elimination pathway being common. wikipedia.org The reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. dalalinstitute.com In the second step, the leaving group (iodide) is eliminated, restoring the aromaticity of the ring.

This reactivity allows for the introduction of a wide range of functionalities at the C4 position. Various nucleophiles, including alkoxides, thiolates, amines, and carbanions, can be employed to displace the iodo group, leading to a diverse set of 4-substituted-5-aminothiophene-2-carbonitrile derivatives.

| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group at C4 | Product Class |

|---|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | Methoxy (-OCH₃) | 4-Alkoxy-5-aminothiophene |

| Thiolate | Sodium thiophenolate (NaSPh) | Phenylthio (-SPh) | 4-Arylthio-5-aminothiophene |

| Amine | Piperidine | Piperidinyl | 4-Amino-5-aminothiophene |

| Cyanide | Potassium cyanide (KCN) | Cyano (-CN) | Thiophene dicarbonitrile |

Reactivity of the Nitrile Group (-CN)

The nitrile group is a valuable functional group known for its ability to be transformed into various other functionalities, including carboxylic acids, amines, and complex heterocyclic systems.

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis to form a carboxylic acid or its derivatives. This transformation can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis : The nitrile is typically heated with an aqueous acid solution (e.g., HCl or H₂SO₄). libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an amide intermediate (5-amino-4-iodothiophene-2-carboxamide), which is subsequently hydrolyzed to the corresponding carboxylic acid (5-amino-4-iodothiophene-2-carboxylic acid). chemistrysteps.com

Base-Catalyzed Hydrolysis : Heating the nitrile with an aqueous base, such as sodium hydroxide, also facilitates hydrolysis. libretexts.org This process initially yields a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to produce the free carboxylic acid. libretexts.orggoogle.com

These methods provide a direct route to introduce a carboxylic acid group onto the thiophene ring, which can then be used in further synthetic transformations, such as esterification or amidation.

The nitrile group can act as a 2π-electron component in cycloaddition reactions. uchicago.edu A particularly significant transformation is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is one of the most effective methods for synthesizing 5-substituted tetrazoles. researchgate.netorganic-chemistry.org

The reaction typically involves treating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride). sciforum.net This cycloaddition results in the formation of a five-membered tetrazole ring fused to the thiophene core, yielding a 5-(5-amino-4-iodothiophen-2-yl)tetrazole. Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric analogues of carboxylic acids. researchgate.net

The nitrile group can be reduced to a primary amine (an aminomethyl group, -CH₂NH₂). This transformation is a key method for introducing a flexible, basic side chain into a molecule. A variety of reducing agents can accomplish this conversion. organic-chemistry.org For example, diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride, has been shown to reduce a wide range of aromatic and aliphatic nitriles to primary amines in high yields. nih.gov

The reduction of this compound would yield (5-amino-4-iodothiophen-2-yl)methanamine. When performing such reductions, chemoselectivity is a crucial consideration. The chosen reducing agent should ideally not affect the other functional groups present in the molecule, such as the iodo-substituent. Some reagents offer high selectivity for the nitrile group, even in the presence of other reducible functionalities like esters, provided the nitrile is activated by an electron-withdrawing group. nih.gov

Combined and Multi-site Reactivity of the Thiophene Ring

The thiophene ring in this compound has one unsubstituted carbon atom at the C3 position. This position is a potential site for further functionalization, most commonly through electrophilic aromatic substitution. The directing effects of the existing substituents determine the regioselectivity of such reactions.

The substituents on the ring have competing electronic effects:

Amino group (-NH₂) at C5 : This is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, it strongly activates the C3 position.

Iodo group (-I) at C4 : Halogens are deactivating yet ortho-, para-directing.

Nitrile group (-CN) at C2 : This is a deactivating group and a meta-director.

| Reactive Site | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| C4-Iodo | Nucleophilic Aromatic Substitution | RONa, RSNa, R₂NH | 4-substituted thiophenes (ethers, thioethers, amines) |

| C2-Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Thiophene-2-carboxylic acid |

| C2-Nitrile | [3+2] Cycloaddition | NaN₃, Lewis Acid | Thiophenyl-tetrazole |

| C2-Nitrile | Reduction | LiAlH₄, BH₃, etc. | Thiophenyl-methanamine |

| C3-Hydrogen | Electrophilic Aromatic Substitution | Br₂, HNO₃, Acyl chloride/AlCl₃ | 3-substituted thiophenes (halides, nitro, ketones) |

Annelation Reactions for Fused Thiophene Systems

The strategic disposition of vicinal amino and iodo substituents on the thiophene ring of this compound renders it a versatile precursor for the synthesis of various fused thiophene systems through annelation reactions. These reactions involve the construction of a new ring fused to the thiophene core, leading to bicyclic and polycyclic heteroaromatic compounds of significant interest in medicinal chemistry and materials science. Key strategies for the derivatization of this compound include cyclocondensation with carbon- and nitrogen-containing building blocks and transition-metal-catalyzed cross-coupling reactions followed by intramolecular cyclization.

A prevalent and straightforward approach to constructing a fused pyrimidine ring, yielding thieno[3,4-d]pyrimidine derivatives, involves the reaction of 2-aminothiophene-3-carbonitriles with one-carbon synthons like formamide. mdpi.comresearchgate.net This reaction typically proceeds by heating the aminothiophene with an excess of formamide, which serves as both the reactant and the solvent. The initial step involves the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the carbonitrile carbon, followed by tautomerization to afford the aromatic 4-aminothieno[3,4-d]pyrimidine.

Another effective method for the synthesis of thieno[3,4-d]pyrimidines involves the reaction of the starting aminothiophene with isothiocyanates. This reaction initially forms a thiourea derivative, which can then be cyclized under basic conditions to yield 4-thioxo-thieno[3,4-d]pyrimidine derivatives. These thioxo derivatives can be further functionalized, for instance, by S-alkylation or oxidation, to introduce additional diversity into the fused system.

The presence of the iodine atom at the 4-position opens up possibilities for transition-metal-catalyzed annelation reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, can be employed to introduce an alkynyl substituent adjacent to the amino group. Subsequent intramolecular cyclization of the resulting 2-amino-3-(alkynyl)thiophene derivative, often promoted by a base or a transition metal catalyst, can lead to the formation of thieno[3,4-b]pyridines.

Furthermore, the amino group can be transformed into other functionalities that can participate in cyclization reactions. For example, diazotization of the amino group followed by reaction with active methylene compounds can generate hydrazono derivatives. These intermediates can then undergo cyclocondensation reactions to form fused pyridazine or pyrimidine rings, resulting in thieno[3,4-d]pyridazine or thieno[3,4-d]pyrimidine systems, respectively.

The following table summarizes various annelation strategies for the synthesis of fused thiophene systems from precursors related to this compound, highlighting the versatility of this scaffold in heterocyclic synthesis.

| Fused System | Reagents and Conditions | Resulting Fused Ring |

| Thieno[3,4-d]pyrimidine | Formamide, heat | Pyrimidine |

| Thieno[3,4-d]pyrimidine | Isothiocyanates, then base | Pyrimidine |

| Thieno[3,4-b]pyridine | Terminal alkynes (Sonogashira coupling), then cyclization | Pyridine |

| Thieno[3,4-d]pyridazine | Diazotization, active methylene compounds, cyclocondensation | Pyridazine |

Advanced Research Applications and Potential Areas of Exploration

Contributions to Materials Science and Organic Electronics

The unique electronic properties of the 2-aminothiophene framework, enhanced by the specific substitutions in 5-Amino-4-iodothiophene-2-carbonitrile, position it as a significant precursor for the development of novel organic materials. The inherent donor-acceptor "push-pull" system, created by the amino and cyano groups across the polarizable thiophene (B33073) ring, is a cornerstone for designing materials with tailored electronic and optical properties.

The 2-aminothiophene motif is a foundational component in the synthesis of various organic semiconductors. These materials are integral to creating lightweight, flexible, and cost-effective electronic devices. Derivatives of 2-aminothiophenes are utilized as monomers for electropolymerization or as building blocks for oligomeric and polymeric semiconductors.

The structure of this compound is particularly suited for this purpose. The iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for constructing extended π-conjugated systems and polymers. The amino and cyano groups help to tune the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting materials, a critical factor in determining their semiconducting behavior, charge carrier mobility, and performance in electronic devices.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs) rely on high-performance organic semiconductors for their active layers. Thiophene-based materials are widely explored for these applications due to their excellent charge transport characteristics and chemical stability. nih.gov The donor-acceptor architecture present in derivatives synthesized from this compound can lead to ambipolar or p-type semiconductors suitable for OFET channels.

In OLEDs, materials derived from this compound could function as charge-transporting layers, emissive layers, or host materials for phosphorescent emitters. The ability to tune the electronic properties by modifying the core structure allows for the creation of materials with specific energy levels to facilitate efficient charge injection, transport, and recombination, leading to bright and efficient light emission.

In the field of solar energy, organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs) represent promising technologies for clean energy conversion. nih.govmdpi.commdpi.com Thiophene-based compounds are frequently employed as the electron-donating component in the bulk-heterojunction active layer of OPVs or as the light-harvesting dye in DSSCs. nih.gov

This compound serves as an ideal precursor for synthesizing dyes for DSSCs. The key components of a typical D-π-A (donor-pi bridge-acceptor) dye can be constructed from this molecule:

Donor (D): The aminothiophene unit acts as the primary electron donor.

Acceptor (A): The cyano group can function as an electron acceptor and as an anchoring group to bind the dye to the semiconductor surface (e.g., TiO2). nih.gov

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in telecommunications, optical computing, and frequency conversion. The design of NLO molecules often relies on creating a strong intramolecular charge transfer system, typically with a powerful electron donor and acceptor connected by a π-conjugated bridge. gssrr.orgrsc.orgrsc.org

The structure of this compound is a prototypical example of a D-π-A chromophore. The thiophene ring serves as an efficient π-bridge, while the amino and cyano groups act as the donor and acceptor, respectively. rsc.org This arrangement can lead to a large second-order hyperpolarizability (β), a key metric for NLO activity. Doping this molecule or its polymeric derivatives into host matrices could yield materials for second-harmonic generation or electro-optic modulation. gssrr.org

Thiophene-based polymers and oligomers have been successfully developed into highly sensitive and selective sensors for various chemical and biological analytes. nih.gov The electronic and optical properties of these materials can change dramatically upon interaction with a target molecule, enabling detection through electrical or spectroscopic signals.

Derivatives of this compound could be designed as chemosensors. The amino group could act as a hydrogen bond donor or a binding site for metal ions, while the nitrile group offers another potential interaction site. The iodo-substituent can be replaced with more complex receptor units tailored for specific analytes. Upon binding, the change in the electronic structure of the conjugated system would result in a detectable color change (colorimetric sensor) or a change in fluorescence (fluorometric sensor).

Utilization in Medicinal Chemistry as a Privileged Pharmacophore

In the realm of drug discovery, the 2-aminothiophene core is recognized as a "privileged pharmacophore." nih.govresearchgate.net This designation means that the scaffold is capable of binding to multiple biological targets with high affinity, and it appears frequently in a wide range of biologically active compounds. nih.gov These compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net

This compound represents a highly decorated and versatile starting point for constructing libraries of novel therapeutic agents. Each functional group on the molecule can be systematically modified to explore structure-activity relationships (SAR) and optimize potency and selectivity for a given biological target.

Amino Group: Can be acylated, alkylated, or incorporated into larger heterocyclic systems.

Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a host of other derivatives.

Iodo Group: This is particularly valuable as it serves as a "heavy atom" that can engage in halogen bonding with protein targets, a type of interaction known to enhance binding affinity. Furthermore, it is a key functional group for synthetic diversification via metal-catalyzed cross-coupling reactions, allowing for the attachment of various aryl or alkyl groups to probe the binding pocket of a target enzyme or receptor.

The combination of these features makes this compound an attractive scaffold for developing inhibitors of kinases, proteases, or other enzymes implicated in disease.

Data Tables

Table 1: Potential Roles of Functional Groups in this compound

| Functional Group | Key Property | Potential Application Areas |

| Thiophene Ring | Aromatic, π-Conjugated System | Organic Electronics, NLO Materials, Medicinal Scaffolds |

| Amino Group (-NH2) | Electron-Donating, Nucleophilic | Donor in D-A systems, Pharmacophore, Sensor Binding Site |

| Cyano Group (-CN) | Electron-Withdrawing, Anchor | Acceptor in D-A systems, DSSC Anchor, Synthetic Handle |

| Iodo Group (-I) | Reactive Handle, Heavy Atom | Cross-Coupling Reactions, Halogen Bonding in Drugs |

Table 2: Comparison of Research Findings in Related Thiophene Derivatives

| Application Area | Compound Type | Key Research Finding |

| Organic Electronics | Thiophene-based polymers | Thiophene units promote crystallinity and charge transport in semiconducting polymers. ossila.com |

| Dye-Sensitized Solar Cells | Porphyrin derivatives with amino groups | Amino substituents can be used to tune electronic properties, though aggregation can be a challenge. nih.gov |

| Nonlinear Optics | Donor-acceptor substituted thiophenes | Thiophene provides a more efficient electron delocalization pathway than benzene (B151609) for enhancing NLO properties. rsc.org |

| Medicinal Chemistry | 2-Aminothiophene derivatives | The scaffold acts as a synthon for a wide variety of biologically active heterocycles with diverse pharmacological actions. nih.govresearchgate.net |

Rational Design and Synthesis of Thiophene-Based Scaffolds for Chemical Biology Studies

The rational design of bioactive compounds often employs a structure-based strategy, starting from a known molecular framework to develop novel derivatives with improved properties. nih.govacs.org Thiophene scaffolds are central to this approach due to their synthetic accessibility and versatile reactivity. nih.govtubitak.gov.tr The thiophene ring system is present in 26 FDA-approved drugs, highlighting its importance as a pharmacophore. nih.gov

Researchers utilize the thiophene core to construct molecules with specific functions, such as inhibitors of bacterial histidine kinases, by making strategic modifications to a lead compound. nih.govacs.org The design process can involve creating simple, achiral biaryl structures through reactions like the Suzuki cross-coupling, which is facilitated by the presence of a halogen, such as the iodine atom in this compound. tubitak.gov.tr This allows for the systematic exploration of chemical space to optimize drug-receptor interactions. nih.gov Furthermore, thiophene units are integral in the molecular engineering of D–π–A (Donor–π–Acceptor) architectures, which are crucial for developing advanced materials like organic dyes for solar cells. acs.org The electron-rich nature of the thiophene ring, combined with its capacity for functionalization, makes it an ideal component for building these complex systems. nih.gov

Exploration of Structural Diversity for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for generating large collections of diverse compounds, known as chemical libraries, for high-throughput screening. The success of this technique relies on starting with versatile building blocks that possess multiple points for modification. This compound is an exemplary scaffold for this purpose. Its three distinct functional groups—the nucleophilic amino group, the electrophilic nitrile group (which can be hydrolyzed or reduced), and the iodine atom (amenable to cross-coupling reactions)—allow for the rapid generation of a hyperdiverse library of molecules. chemrxiv.org

The "split-mix" synthesis method, a cornerstone of one-bead-one-compound (OBOC) libraries, can be adapted for such scaffolds. nih.gov By reacting the core thiophene with different sets of reagents at each of its functional sites in a stepwise, combinatorial fashion, a vast number of unique derivatives can be synthesized. For instance, the amino group can be acylated, the nitrile group can be converted to other heterocycles, and the iodo group can be substituted with various aryl or alkyl fragments via palladium-catalyzed coupling reactions. This approach enables the exploration of extensive structural diversity from a single, highly functionalized starting material, accelerating the discovery of novel bioactive agents. nih.govchemrxiv.org

Structure-Activity Relationship (SAR) Studies of Thiophene Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For thiophene derivatives, SAR studies explore how modifications to the thiophene ring and its substituents affect their therapeutic properties. nih.gov General findings indicate that no single substitution pattern guarantees superior activity; the biological effect is highly dependent on the specific target and compound class. tandfonline.com

Key aspects investigated in SAR studies of thiophene analogues include:

Isosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring, which can alter physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Substituent Effects: The nature and position of substituents on the thiophene ring are critical. In studies of thiophene carboxamide analogues, for example, the length of an alkyl chain was found to be essential for their growth-inhibitory activity against cancer cells. jst.go.jp

Ring Position: The point of attachment to the thiophene ring (e.g., 2-thienyl vs. 3-thienyl) can significantly influence biological outcomes, although no consistent superiority of one over the other has been established across all drug classes. tandfonline.com

Functional Groups: The presence of groups like carboxylic acids, esters, amines, and amides is frequently important for biological target recognition and activity, particularly for anti-inflammatory agents targeting COX and LOX enzymes. nih.gov

These studies are crucial for optimizing lead compounds into potent and selective drug candidates. nih.govresearchgate.net

Computational Approaches in Thiophene-Based Chemical Design

Computational chemistry plays a vital role in modern drug design, offering powerful tools to predict molecular properties and guide synthetic efforts. nih.gov For thiophene-based compounds, methods like Density Functional Theory (DFT) and molecular docking are widely used. researchgate.netresearchgate.netrsc.org

DFT calculations are employed to study the electronic structure, reactivity, and spectral properties of thiophene derivatives. researchgate.netresearchgate.net These quantum chemical studies can determine parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which provide insights into the molecule's electronic behavior and potential for use in materials like dye-sensitized solar cells. researchgate.netresearchgate.net The mechanism of reactions involving thiophene precursors, such as the formation of dihydrothiophenes, has also been elucidated using DFT. nih.gov

Molecular docking simulations are used to predict how a thiophene-based ligand might bind to a biological target, such as a protein or enzyme. researchgate.netrsc.orgresearchgate.net By calculating binding affinities and visualizing intermolecular interactions, researchers can prioritize which compounds to synthesize and test, saving time and resources. nih.govresearchgate.net These in silico methods are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.netnih.gov

Table 1: Representative Quantum Chemical Parameters Calculated for Thiophene Derivatives This table is a representative example based on typical parameters evaluated in computational studies of organic molecules.

| Parameter | Description | Typical Application |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | Measure of molecular polarity | Influences solubility and intermolecular interactions |

| Electronegativity (χ) | Measure of the ability to attract electrons | Predicts reactivity and bond polarity |

| Chemical Hardness (η) | Resistance to change in electron configuration | Relates to stability and reactivity |

Role as an Intermediate in Complex Organic Synthesis

Multifunctional building blocks like this compound are invaluable in organic synthesis for the construction of complex molecular frameworks. The presence of ortho-disposed amino and cyano groups on the thiophene ring is a classic precursor motif for the synthesis of fused heterocyclic systems. nih.govnih.gov

Building Block for Fused Heterocyclic Systems

The 2-aminothiophene-3-carbonitrile substructure is a well-established precursor for synthesizing thienopyrimidines, a class of fused heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govekb.eg The synthesis typically involves the cyclization of the aminonitrile with a one-carbon electrophile.

For example, reacting a 2-aminothiophene-3-carbonitrile with reagents like formic acid or triethyl orthoformate leads to the formation of the thieno[2,3-d]pyrimidine ring system. ekb.eg Similarly, these precursors can be used to construct thieno[3,2-d]pyrimidines. nih.govresearchgate.netnih.gov The reaction of 2-aminothiophenes with various reagents can lead to a variety of fused systems, demonstrating their versatility as synthetic intermediates. nih.govresearchgate.net The ability to readily form these fused rings makes this compound a key starting material for libraries of compounds based on the thienopyrimidine core.

Precursor for Polycyclic Aromatic Compounds

While primarily used for heterocyclic synthesis, this compound also holds potential as a precursor for polycyclic aromatic compounds. The iodine atom at the 4-position is a key functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. tubitak.gov.tr

Through a Suzuki coupling, an aryl or heteroaryl group can be introduced at the 4-position of the thiophene ring. This creates a biaryl system which can then be subjected to further synthetic transformations. Subsequent intramolecular cyclization reactions, potentially involving the other functional groups on the thiophene ring or substituents on the newly introduced aryl group, could be designed to construct larger, fused polycyclic aromatic or heteroaromatic systems. This stepwise approach allows for the controlled assembly of complex, multi-ring structures from a relatively simple and highly functionalized starting material.

Applications in Coordination Chemistry and Ligand Design

The unique structural features of this compound, specifically the presence of a primary amine (-NH2), a nitrile (-CN) group, and a sulfur atom within the thiophene ring, suggest its potential as a versatile ligand in coordination chemistry. These functional groups offer multiple potential coordination sites for metal ions. However, without experimental data, the following discussion remains a theoretical exploration based on the established reactivity of similar molecules.

It is well-established that amino groups and nitrile functionalities can coordinate to a wide range of transition metals. For instance, studies on other aminothiophene derivatives have shown their ability to act as ligands. Similarly, the coordination chemistry of organic nitriles is an extensive field. The iodine substituent at the 4-position could also influence the electronic properties of the thiophene ring and, consequently, its coordination behavior, potentially through halogen bonding interactions.

The design of new ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. This compound could theoretically serve as a building block for more complex ligand systems. For example, the amino group could be readily functionalized to introduce additional coordinating arms, leading to the formation of polydentate ligands. Such ligands are of significant interest for stabilizing unusual oxidation states of metals and for the construction of intricate coordination polymers or metal-organic frameworks (MOFs).

The exploration of the coordination chemistry of this compound would likely involve systematic studies of its reactions with various transition metal salts. Characterization of the resulting complexes using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and magnetic susceptibility measurements would be crucial to elucidate the coordination modes of the ligand and the geometric and electronic structures of the complexes. Such fundamental research is the first step toward uncovering any potential applications in areas like catalysis, materials science, or sensing.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 5-Amino-4-iodothiophene-2-carbonitrile

Currently, dedicated research focusing exclusively on this compound is limited. The compound is primarily recognized as a highly functionalized intermediate for more complex molecular structures. However, the extensive research on its constituent motifs provides a strong foundation for predicting its utility. The 2-aminothiophene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents. nih.govnih.govnih.gov This motif is present in drugs with applications ranging from anti-inflammatory to anticancer and antiviral therapies. nih.govnih.gov

The presence of an iodine atom at the 4-position is particularly significant. Halogenated thiophenes, especially iodo-derivatives, are crucial precursors in modern synthetic chemistry. mdpi.com They serve as versatile handles for metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. The nitrile group further enhances the compound's synthetic value, offering a pathway to amides, carboxylic acids, or amines, thus expanding its derivatization potential. The current landscape, therefore, views this compound not as an end-product but as a pivotal starting point for generating molecular diversity.

Emerging Synthetic Methodologies and Their Potential Impact on Accessing Novel Analogues

Advances in synthetic organic chemistry are poised to significantly impact the availability and derivatization of this compound and its analogues. While classical methods like the Gewald reaction are fundamental for creating 2-aminothiophenes, newer strategies offer greater efficiency, regioselectivity, and functional group tolerance. nih.gov

Emerging methodologies that could revolutionize access to this scaffold include:

Metal-Catalyzed Cyclizations : Innovative methods using copper, palladium, or indium catalysts can facilitate the construction of the thiophene (B33073) ring from acyclic precursors under mild conditions. mdpi.comrsc.org Specifically, iodocyclization of functionalized alkynes presents a direct and atom-economical route to iodine-containing thiophenes. mdpi.com

C-H Functionalization : Direct C-H functionalization techniques could allow for the late-stage introduction of substituents onto the thiophene ring, bypassing the need for pre-functionalized starting materials and enabling more efficient analogue synthesis. researchgate.net

Multicomponent Reactions (MCRs) : MCRs that assemble the thiophene core in a single step from three or more starting materials offer a rapid pathway to structurally diverse libraries of thiophene derivatives. researchgate.net

These advanced synthetic tools will not only streamline the production of the title compound but also facilitate the creation of a wide array of novel analogues with varied substitution patterns, which is crucial for systematic structure-activity relationship (SAR) studies.

Table 1: Potential Synthetic Strategies for Thiophene Derivatives

| Synthetic Approach | Description | Potential Advantage for Analogue Synthesis | Key Reference(s) |

|---|---|---|---|

| Gewald Reaction | Condensation of a ketone/aldehyde with an active methylene nitrile and elemental sulfur. | Well-established, reliable method for 2-aminothiophene synthesis. | nih.gov |

| Iodocyclization | Intramolecular cyclization of sulfur-containing alkynes using an iodine source. | Direct, atom-economical route to iodinated thiophenes. | mdpi.com |

| Metal-Free Synthesis | Utilizes reagents like elemental sulfur or potassium sulfide, avoiding metal toxicity. | Aligns with green chemistry principles, offering sustainable pathways. | nih.gov |

| Cross-Coupling Reactions | Palladium-catalyzed reactions (e.g., Suzuki, Stille) using di-halogenated thiophenes. | Allows for selective and iterative functionalization to build oligothiophenes. | rsc.org |

| C-H Arylation | Copper-mediated radical arylation using diazonium salts. | Enables direct modification of the thiophene core without pre-functionalization. | researchgate.net |

Advanced Functional Material Development Based on the Compound's Unique Architecture

The thiophene ring is a cornerstone of organic electronics due to its electron-rich nature and ability to support charge transport. nih.govthieme-connect.com The specific architecture of this compound makes it an intriguing candidate for the development of advanced functional materials. The combination of an electron-donating amino group and an electron-withdrawing nitrile group creates an intrinsic "push-pull" system, which can be exploited to tune the optoelectronic properties of resulting materials.

Future research could focus on leveraging this structure in several areas:

Organic Semiconductors : The iodo-group is a prime site for polymerization via cross-coupling reactions (e.g., Stille or Suzuki coupling) to form conjugated oligomers and polymers. rsc.orgossila.com These materials could be investigated for their performance in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). thieme-connect.com

Supramolecular Materials : The amino and nitrile groups can participate in hydrogen bonding, enabling the self-assembly of molecules into ordered nanostructures like fibers or sheets. thieme-connect.comchemrxiv.org This bottom-up approach is critical for creating materials with tailored functions for sensing or optoelectronics.

Nonlinear Optical (NLO) Materials : The intramolecular charge-transfer characteristics endowed by the amino and nitrile groups suggest potential for NLO applications.

Systematic derivatization, particularly at the amino and iodo positions, will allow for precise tuning of the electronic energy levels (HOMO/LUMO) and bandgap of the resulting materials, paving the way for a new class of thiophene-based functional systems. researchgate.net

Future Prospects in Medicinal Chemistry Scaffold Optimization and Design

In medicinal chemistry, this compound represents an ideal starting scaffold for optimization and "scaffold hopping" strategies. unica.it The thiophene ring serves as a bioisostere for the benzene (B151609) ring, often improving pharmacokinetic properties and receptor interactions. nih.gov The three functional groups offer orthogonal handles for chemical modification, allowing for a systematic exploration of chemical space to identify potent and selective drug candidates.

Key opportunities for scaffold design include:

Fragment-Based Drug Discovery (FBDD) : The iodo-position is perfectly suited for coupling with a diverse range of boronic acids or alkynes, enabling the rapid generation of a library of derivatives for screening against biological targets such as protein kinases, proteases, or G-protein coupled receptors. nih.govnih.gov

Bioisosteric Replacement : The nitrile group can be hydrolyzed to a carboxamide or carboxylic acid, or reduced to an aminomethyl group, providing access to different functionalities that can probe interactions within a receptor's binding pocket. Thiophene-2-carboxamides, for instance, have shown promise as anticancer agents. nih.gov

Targeted Covalent Inhibitors (TCIs) : While beyond the current scope of simple derivatization, the core structure could be elaborated to incorporate a warhead for targeted covalent inhibition, a rapidly growing area in drug discovery.

The ability to independently modify three distinct points on the scaffold provides medicinal chemists with a powerful tool for fine-tuning a molecule's properties to achieve desired potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 2: Functional Group Derivatization Potential in Medicinal Chemistry

| Functional Group | Position | Potential Reactions | Resulting Moiety | Therapeutic Relevance |

|---|---|---|---|---|

| Iodo | 4 | Suzuki, Sonogashira, Stille, Buchwald-Hartwig Coupling | Aryl, Alkynyl, Heteroaryl, Amino substituents | Exploration of new binding pockets, SAR expansion. rsc.orgunica.it |

| Amino | 5 | Acylation, Sulfonylation, Alkylation, Diazotization | Amides, Sulfonamides, Secondary/Tertiary Amines | Modulate solubility, form H-bonds, vector modification. nih.gov |

| Nitrile | 2 | Hydrolysis, Reduction, Cyclization (e.g., with azides) | Carboxamide, Carboxylic Acid, Amine, Tetrazole | Introduce new interaction points, act as bioisosteres. |

Opportunities for Novel Derivatizations and Interdisciplinary Applications

The chemical reactivity of this compound opens avenues for applications beyond traditional drug discovery and materials science. The unique combination of functional groups allows for complex, multi-step transformations leading to novel heterocyclic systems and functional molecules.

Synthesis of Fused Heterocycles : The amino and nitrile groups can be used as anchor points for annulation reactions, leading to the synthesis of thieno[2,3-d]pyrimidines or other fused bicyclic and polycyclic systems. nih.govresearchgate.net These scaffolds are themselves of great interest in medicinal and materials chemistry.

Development of Chemical Probes and Sensors : The core could be functionalized with fluorophores or affinity tags. The inherent electronic properties of the push-pull thiophene could be harnessed to design chemosensors where binding of an analyte at a derivatized position modulates the fluorescence or color of the compound.

Ligand Design for Catalysis : Derivatization of the amino and nitrile groups could yield novel bidentate or tridentate ligands for transition metal catalysis. The sulfur atom of the thiophene ring could also participate in metal coordination, offering unique electronic and steric properties to the resulting catalyst.

These interdisciplinary applications highlight the compound's potential as a platform molecule whose utility is limited only by the creativity of the researchers working with it.

Strategic Outlook for Collaborative Research Synergies

Realizing the full potential of this compound will require a highly collaborative and interdisciplinary research approach. The complexity and versatility of the molecule bridge multiple scientific domains, and synergistic efforts are essential for progress.

A strategic outlook should foster partnerships between:

Synthetic Organic Chemists and Process Chemists : To develop robust, scalable, and cost-effective syntheses of the core molecule and its primary derivatives. mdpi.com

Materials Scientists and Physicists : To polymerize or self-assemble the molecule into novel materials and to thoroughly characterize their electronic, optical, and morphological properties. thieme-connect.com

Medicinal Chemists and Chemical Biologists : To design and synthesize focused libraries of analogues and screen them against a wide range of biological targets to identify new therapeutic leads. nih.govnih.gov

Computational Chemists : To model the properties of new derivatives and materials before synthesis, guiding experimental efforts toward the most promising candidates and providing insight into structure-property relationships. gelisim.edu.trresearchgate.net

By creating a collaborative ecosystem, the research community can accelerate the translation of this promising chemical entity from a laboratory curiosity into valuable products, whether they be next-generation electronics, life-saving medicines, or innovative chemical tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.